

Physical and chemical properties of 5-Fluoro-2-methyl-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1341862

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An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitrobenzoic acid, with the CAS number 850462-64-5, is a crucial intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its strategic substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, makes it a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its significant role in drug development, particularly as a precursor to the PARP (poly ADP-ribose polymerase) inhibitor, Rucaparib.

Core Physical and Chemical Properties

While specific experimental data for some physical properties of **5-Fluoro-2-methyl-3-nitrobenzoic acid** are not extensively reported in publicly available literature, its general characteristics can be summarized. The compound is described as a yellow solid.^[1]

Table 1: General and Predicted Physical Properties

Property	Value	Source/Notes
CAS Number	850462-64-5	[2]
Molecular Formula	C ₈ H ₆ FNO ₄	[2]
Molecular Weight	199.137 g/mol	[2]
Appearance	Yellow solid	[1]
Solubility	Predicted to be slightly soluble in water, with better solubility in organic solvents like methanol, ethyl acetate, and dimethyl sulfoxide.	Inferred from structural analogs.
Melting Point	Not consistently reported.	-
Boiling Point	Not reported.	Decomposes at high temperatures.
pKa	Not experimentally determined.	Expected to be acidic due to the carboxylic acid group.

Experimental Protocols

The primary route for the synthesis of **5-Fluoro-2-methyl-3-nitrobenzoic acid** is through the nitration of 5-fluoro-2-methylbenzoic acid. Several patented methods describe this transformation using strong nitrating agents.

Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Principle: This synthesis involves the electrophilic aromatic substitution of 5-fluoro-2-methylbenzoic acid. The directing effects of the activating methyl group (ortho-, para-directing) and the deactivating but meta-directing carboxylic acid group, along with the fluorine atom, lead to the regioselective introduction of the nitro group at the 3-position. The use of strong acids like sulfuric acid or oleum facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.

Reagents and Equipment:

- 5-fluoro-2-methylbenzoic acid
- Concentrated sulfuric acid (H_2SO_4) or Oleum
- Fuming nitric acid (HNO_3)
- Crushed ice
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Büchner funnel and filter flask
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid or oleum.[\[1\]](#)
- Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.
- Slowly add fuming nitric acid dropwise to the cooled solution via a dropping funnel, ensuring the temperature is maintained within the specified range.[\[1\]](#)

- After the addition is complete, continue stirring the reaction mixture at the same temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
- A precipitate of crude **5-fluoro-2-methyl-3-nitrobenzoic acid** will form.
- Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.
- For further purification, the crude product can be dissolved in ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate.[\[3\]](#)
- The solvent can then be removed under reduced pressure using a rotary evaporator to yield the purified **5-fluoro-2-methyl-3-nitrobenzoic acid**.

Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The addition of nitric acid is exothermic and must be done slowly with careful temperature control to prevent runaway reactions.

Chemical Reactivity and Role in Drug Development

The chemical reactivity of **5-Fluoro-2-methyl-3-nitrobenzoic acid** is characterized by the functional groups present: the carboxylic acid, the nitro group, and the substituted aromatic ring.

- **Carboxylic Acid Group:** This group can undergo typical reactions such as esterification, conversion to an acid chloride, and amide bond formation.
- **Nitro Group:** The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of various pharmaceutical intermediates.
- **Aromatic Ring:** The presence of the fluorine, methyl, and nitro groups influences the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

The most prominent application of **5-Fluoro-2-methyl-3-nitrobenzoic acid** is as a key starting material in the synthesis of Rucaparib.^[1] Rucaparib is a potent inhibitor of the PARP enzyme family, which plays a critical role in DNA repair. By inhibiting PARP, Rucaparib can lead to the death of cancer cells with specific DNA repair defects, such as those with BRCA mutations.

The synthesis of Rucaparib from **5-Fluoro-2-methyl-3-nitrobenzoic acid** typically involves an initial esterification of the carboxylic acid to its methyl ester, followed by a series of reactions to construct the tricyclic lactam core of the drug.^[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **5-Fluoro-2-methyl-3-nitrobenzoic acid**.



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Caption: Workflow for the synthesis and purification of **5-Fluoro-2-methyl-3-nitrobenzoic acid**.

Conclusion

5-Fluoro-2-methyl-3-nitrobenzoic acid is a fine chemical with significant utility in the synthesis of high-value pharmaceutical compounds. While detailed public data on some of its specific physical properties are scarce, its synthesis and chemical reactivity are well-established, particularly in the context of its role as a precursor to the anticancer drug Rucaparib. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research to fully characterize its physical and spectroscopic properties would be a valuable contribution to the scientific literature.

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